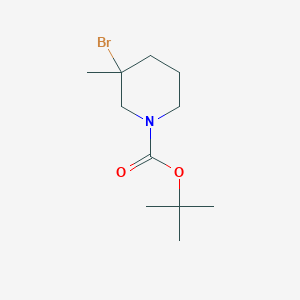
3,3,4,6-Tetramethyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,6-Tetramethyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, characterized by the presence of four methyl groups attached to the indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-Tetramethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,6-Tetramethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbonyl group and the methyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3,3,4,6-Tetramethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,3,4,6-Tetramethyl-1-indanone exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
- 1-Indanone
Uniqueness
3,3,4,6-Tetramethyl-1-indanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specialized applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
55255-42-0 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3,3,4,6-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)11(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
Clave InChI |
UPJMNGPDWQHLKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



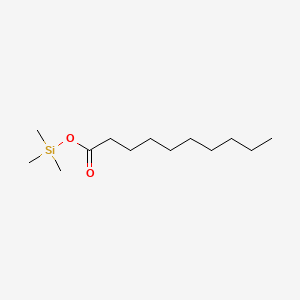
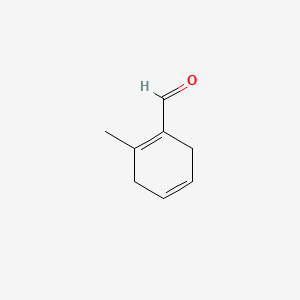
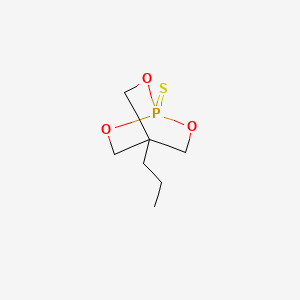

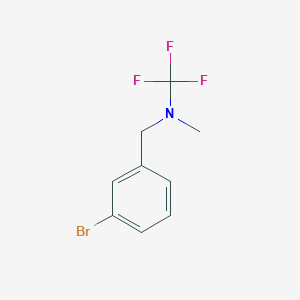
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
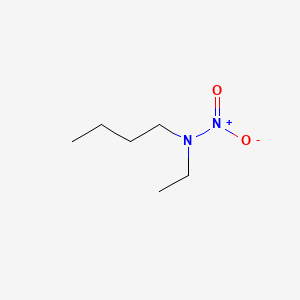
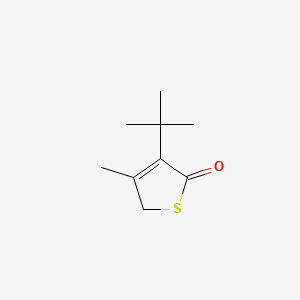
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
